REACTION_CXSMILES
|
C(OC([C:6]1[NH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][C:11]([Br:15])=[CH:10][C:9]=2[CH3:16])=O)C.[OH-].[K+]>O.C(O)C>[Br:15][C:11]1[CH:12]=[C:13]2[C:8](=[C:9]([CH3:16])[CH:10]=1)[NH:7][CH:6]=[CH:14]2 |f:1.2,3.4|
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1NC2=C(C=C(C=C2C1)Br)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
water ethanol
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O.C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 12 h
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
the solvents were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The white precipitate that formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed severally with water
|
Type
|
CUSTOM
|
Details
|
dried for several hours
|
Type
|
DISSOLUTION
|
Details
|
The crude solid was dissolved in quinoline (14 mL)
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
ADDITION
|
Details
|
the crude mixture was poured into a mixture of ice water (100 mL) and concentrated hydrochloric acid (16 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×), brine (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to recrystallize the desired product from isopropanol
|
Type
|
CUSTOM
|
Details
|
resulted in significant decomposition
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=CNC2=C(C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |